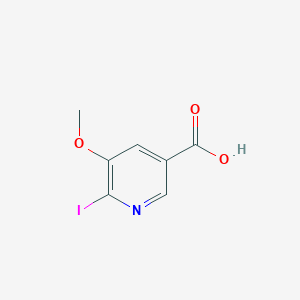

6-Iodo-5-methoxynicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Iodo-5-methoxynicotinic acid, also known as WXC03747, is a chemical compound with the molecular formula C7H6INO3 . Its molecular weight is 279.03 . The IUPAC name for this compound is 6-iodo-5-methoxypyridine-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of 6-Iodo-5-methoxynicotinic acid consists of a pyridine ring substituted with an iodine atom at the 6th position and a methoxy group at the 5th position . The carboxylic acid group is attached to the 3rd position of the pyridine ring.Scientific Research Applications

Synthesis of Pyranopyrazoles

Zolfigol et al. (2013) detailed a green, efficient method for synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using isonicotinic acid as a dual and biological organocatalyst. This process emphasizes the role of similar nicotinic acid derivatives in facilitating organic reactions under environmentally friendly conditions Zolfigol et al., 2013.

Electrocatalytic Synthesis

Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid, showcasing the potential of electrochemical methods in synthesizing nicotinic acid derivatives. Their work emphasizes the versatility and efficiency of electrocatalysis in organic synthesis, providing a pathway for generating compounds related to 6-Iodo-5-methoxynicotinic acid under mild conditions Gennaro et al., 2004.

Photolytic and Photocatalytic Degradation

Žabar et al. (2011) presented the first study on the photolytic and photocatalytic degradation of 6-chloronicotinic acid, a compound structurally similar to 6-Iodo-5-methoxynicotinic acid. Their research highlights the environmental implications of nicotinic acid derivatives and explores advanced oxidation processes for degrading pollutants derived from neonicotinoid insecticides Žabar et al., 2011.

Preparation of Iodide Selective Electrodes

Ghaedi et al. (2015) detailed the preparation of iodide selective carbon paste electrodes modified with carbon nanotubes, demonstrating the utility of nicotinic acid derivatives in developing sensitive analytical tools. This work underscores the importance of such compounds in enhancing the selectivity and efficiency of electrochemical sensors Ghaedi et al., 2015.

Future Directions

While specific future directions for 6-Iodo-5-methoxynicotinic acid were not found in the search results, iodine-based compounds have been noted for their potential in various fields. For instance, iodine clocks, which involve the dynamic removal of iodine, could be exploited for time-controlled autonomous dissipative self-assembly . Additionally, the oxidative conversion of lignin, a complex phenolic polymer, into high-value products has been highlighted as a promising future direction .

properties

IUPAC Name |

6-iodo-5-methoxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTRHYSEFXUPHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-5-methoxynicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]-3,3-dimethyl-2-azetanone](/img/structure/B2665556.png)

![1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2665560.png)

![methyl 4-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2665561.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2665566.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2665567.png)

![4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2665569.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2665571.png)

![3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2665573.png)

![6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2665574.png)

![4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2665575.png)

![2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2665578.png)